Enzymatic Potency: AG-270 vs. PF-9366 - 30-Fold Superior IC50
AG-270 exhibits an enzymatic MAT2A IC50 of 14 nM [1], which is 30-fold more potent than the earlier-generation MAT2A inhibitor PF-9366 (IC50 = 420 nM) . This potency advantage is the result of structure-based optimization specifically designed to overcome feedback upregulation of MAT2A expression observed with PF-9366 [2].
| Evidence Dimension | MAT2A enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | PF-9366: 420 nM |
| Quantified Difference | 30-fold lower IC50 (greater potency) |
| Conditions | Biochemical enzymatic assay, human MAT2A |
Why This Matters
The 30-fold potency differential translates to significantly lower compound concentrations required to achieve target engagement in cellular and in vivo models, reducing the risk of off-target effects and enabling more efficient experimental design.
- [1] Konteatis Z, et al. J Med Chem. 2021;64(8):4430-4449. PMID: 33821644. View Source
- [2] Konteatis Z, et al. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. J Med Chem. 2021;64(8):4430-4449. PMID: 33821644. View Source
